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molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No. B1296522
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661153

Procedure details

3,5-Dihydroxybenzoic acid (7.2 g, 50 mM) was dissolved in 11 ml of acetic anhydride. To the resulting solution were added 5 drops of sulfuric acid, followed by stirring at room temperature for 20 minutes. Subsequently, 10 g of ice was added and 12 ml of 1N hydrochloric acid was then added. After sonication, a precipitated crystal was recovered by filtration. Washing the crystal with toluene gave 3,5-diacetoxybenzoic acid (10.23 g). The obtained 3,5-diacetoxybenzoic acid (2.38 g, 10 mM) was dissolved in 5 ml of SOCl2 and the solution was heated under reflux at 80° C. for 1 hour. The solvent SOCl2 was distilled off under reduced pressure to yield 3,5-diacetoxybenzoyl chloride (2.44 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl>C(OC(=O)C)(=O)C.S(=O)(=O)(O)O>[C:2]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][C:5](=[O:6])[CH3:4])[CH:10]=1)[C:5]([OH:7])=[O:6])(=[O:1])[CH3:10]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After sonication
FILTRATION
Type
FILTRATION
Details
a precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
Washing the crystal with toluene

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.23 g
YIELD: CALCULATEDPERCENTYIELD 183.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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